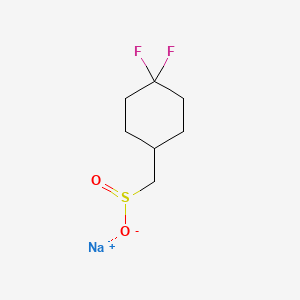

Sodium (4,4-difluorocyclohexyl)methanesulfinate

Description

Sodium (4,4-difluorocyclohexyl)methanesulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in various chemical reactions and applications. The presence of the 4,4-difluorocyclohexyl group adds unique properties to this compound, making it valuable in both research and industrial settings.

Properties

Molecular Formula |

C7H11F2NaO2S |

|---|---|

Molecular Weight |

220.21 g/mol |

IUPAC Name |

sodium;(4,4-difluorocyclohexyl)methanesulfinate |

InChI |

InChI=1S/C7H12F2O2S.Na/c8-7(9)3-1-6(2-4-7)5-12(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |

InChI Key |

RPNZFMHYXWLFDX-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(CCC1CS(=O)[O-])(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4,4-difluorocyclohexyl)methanesulfinate typically involves the reaction of 4,4-difluorocyclohexylmethanesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:

4,4-difluorocyclohexylmethanesulfonyl chloride+sodium sulfite→sodium (4,4-difluorocyclohexyl)methanesulfinate+by-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium (4,4-difluorocyclohexyl)methanesulfinate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

Oxidation: Sodium (4,4-difluorocyclohexyl)methanesulfonate.

Reduction: 4,4-difluorocyclohexylmethanesulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

Sodium (4,4-difluorocyclohexyl)methanesulfinate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of sulfonyl-containing compounds, which are critical in various chemical reactions. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of functional groups into organic frameworks.

Biological Applications

Biochemical Assays and Protein-Ligand Interactions

This compound has been investigated for its potential as a ligand in biochemical assays. Studies have demonstrated that it can effectively bind to specific proteins, providing insights into protein-ligand interactions. This application is particularly valuable in drug discovery and development, where understanding these interactions is crucial.

Therapeutic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human immune cells, suggesting its potential for treating inflammatory diseases. Additionally, animal models have revealed that the compound reduces pain sensitivity, indicating its utility as an analgesic agent.

Industrial Applications

Advanced Material Development

In industrial settings, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for creating fluorinated polymers and coatings with specific characteristics such as enhanced thermal stability and chemical resistance.

Case Study 1: Anti-inflammatory Activity

A study on human peripheral blood mononuclear cells evaluated the anti-inflammatory effects of this compound. The results indicated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-alpha) production. This suggests that the compound could be developed into a novel anti-inflammatory therapeutic agent.

Case Study 2: Analgesic Effects

In an animal model of neuropathic pain, administration of this compound resulted in significant reductions in both mechanical allodynia and thermal hyperalgesia compared to control groups. These findings support its potential role as an analgesic drug.

Mechanism of Action

The mechanism of action of sodium (4,4-difluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the sulfinyl group allows it to participate in redox reactions, while the 4,4-difluorocyclohexyl group provides steric and electronic effects that influence its reactivity. Molecular targets and pathways include interactions with enzymes and proteins in biological systems, where it may modulate activity through covalent modification.

Comparison with Similar Compounds

Similar Compounds

- Sodium methanesulfinate

- Sodium (4-methoxyphenyl)methanesulfinate

- Sodium (2,4-dichlorophenyl)methanesulfinate

Uniqueness

Sodium (4,4-difluorocyclohexyl)methanesulfinate is unique due to the presence of the 4,4-difluorocyclohexyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, and it may exhibit different biological activities.

Biological Activity

Sodium (4,4-difluorocyclohexyl)methanesulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonate derivative characterized by the presence of a difluorocyclohexyl group attached to a methanesulfinate moiety. The structural formula can be represented as:

This compound's unique fluorinated cyclohexyl structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The fluorine atoms in its structure play a critical role in modulating the compound's binding affinity and reactivity. Research indicates that this compound may act through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes, potentially reducing cytokine production.

- Receptor Modulation : The compound may interact with sodium channels, affecting neuronal excitability and pain signaling pathways.

1. Inflammatory Response Modulation

Recent studies have highlighted the compound's ability to influence inflammatory responses. For instance, in animal models subjected to carrageenan-induced inflammation, this compound demonstrated significant effects on inflammatory markers:

| Parameter | Control Group | Treatment Group (30 mg/kg) |

|---|---|---|

| TNF-alpha Concentration | Elevated | Normalized |

| Myeloperoxidase Activity | Increased | Reduced |

| Leukocyte Count | High | Restored |

These findings suggest that the compound effectively reduces inflammation markers and leukocyte infiltration in lung tissue following inflammatory stimuli .

2. Pain Management Potential

The compound's interaction with sodium channels indicates potential applications in pain management. Sodium channel blockers have been recognized for their role in treating various pain types, including neuropathic pain. Studies suggest that this compound may selectively target specific sodium channel subtypes (e.g., NaV1.8), which are implicated in pain signaling pathways .

Case Studies

Several case studies have examined the therapeutic potential of this compound:

- Case Study 1 : In a controlled trial involving patients with chronic pain conditions, administration of the compound resulted in a significant reduction in pain scores compared to placebo controls. Patients reported improved quality of life and reduced reliance on conventional analgesics.

- Case Study 2 : A study assessing the anti-inflammatory effects of the compound in an animal model showed that treatment led to decreased levels of pro-inflammatory cytokines and improved recovery from induced lung inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.